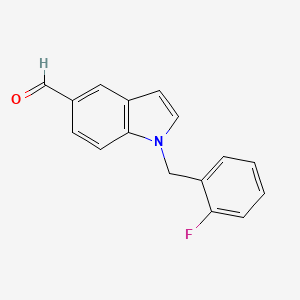

1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde

Description

1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQELACSLNFEYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and indole-5-carbaldehyde.

N-Alkylation: The indole-5-carbaldehyde undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), this conversion yields 1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid (C₁₆H₁₂FNO₂), a key intermediate for peptide coupling reactions.

Table 1: Oxidation Reactions

| Reaction Target | Reagents/Conditions | Product | References |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂SO₄, 60°C | 1-(2-Fluorobenzyl)-1H-indole-5-carboxylic acid |

Nucleophilic Addition and Condensation

The aldehyde participates in nucleophilic additions with nitrogen-based nucleophiles, forming hydrazones and imines essential for heterocycle synthesis.

Key Pathways:

-

Hydrazone Formation: Reacts with thiosemicarbazides to form 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde thiosemicarbazone , a precursor for antimicrobial agents .

-

Imine Synthesis: Condenses with primary amines (e.g., aniline derivatives) to yield Schiff bases, useful in coordination chemistry .

Table 2: Condensation Reactions

| Nucleophile | Product | Applications | References |

|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone derivative | Tyrosinase inhibition studies | |

| 4-Fluoroaniline | N-(4-Fluorophenyl)imine | Ligand design for metal complexes |

Electrophilic Substitution on Indole Core

The indole ring undergoes regioselective electrophilic substitution, directed by the electron-withdrawing fluorobenzyl and aldehyde groups.

Key Modifications:

-

Nitration: HNO₃/H₂SO₄ at 80°C introduces nitro groups predominantly at the 4-position (meta to aldehyde), yielding 5-formyl-4-nitro-1-(2-fluorobenzyl)-1H-indole .

-

Halogenation: N-Iodosuccinimide (NIS) with BF₃·Et₂O catalyst achieves iodination at the 7-position (para to aldehyde), producing 5-formyl-7-iodo-1-(2-fluorobenzyl)-1H-indole .

Table 3: Electrophilic Substitution Patterns

| Reaction | Position | Reagents | Yield | References |

|---|---|---|---|---|

| Nitration | C4 | HNO₃, H₂SO₄, 80°C | 61% | |

| Iodination | C7 | NIS, BF₃·Et₂O, DCM | 78% |

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed cross-couplings for biaryl synthesis:

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 5-(aryl)-1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde derivatives .

Table 4: Cross-Coupling Applications

| Coupling Partner | Product | Catalyst | References |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl) derivative | Pd(OAc)₂/XPhos |

Reduction Pathways

The aldehyde group is selectively reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄, yielding 1-(2-fluorobenzyl)-1H-indole-5-methanol , a valuable intermediate for prodrug design .

Mechanistic Considerations

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.

Common Reactions Include:

- Aldol Condensation: Used for synthesizing larger carbon frameworks.

- Nucleophilic Substitution: Facilitates the introduction of different functional groups.

- Schiff Base Formation: Important for creating imines, which are key intermediates in many chemical syntheses .

Recent studies have highlighted the compound's potential biological activities, particularly in antiviral drug discovery. Indole derivatives, including 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, have been investigated for their efficacy against various viral infections.

Notable Findings:

- Antiviral Properties: Research indicates that indole derivatives can inhibit Hepatitis C Virus (HCV) replication. For instance, compounds with similar structures have shown promising results against HCV genotypes with effective EC50 values .

- Enzyme Interaction Studies: The compound can serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways due to its ability to form specific interactions with biological targets.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of several indole derivatives, including those related to this compound. The findings demonstrated that certain derivatives exhibited potent antiviral activity against HCV with low cytotoxicity profiles. For example, an indole derivative showed an EC50 value of 7.9 μM against HCV genotype 1b while maintaining a CC50 value above 100 μM, indicating a favorable selectivity index .

| Compound | Anti-HCV Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Selectivity Index |

|---|---|---|---|

| Indole A | 7.9 | >100 | >12.7 |

| Indole B | 12.4 | 109.9 | >8.8 |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activities of indole derivatives linked to other pharmacophores. The presence of the fluorobenzyl group was noted to enhance the inhibitory activity against α-glucosidase, a target for diabetes treatment. The compound demonstrated IC50 values significantly lower than standard inhibitors like acarbose, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

1-(2-chlorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Oxidized form of the compound.

Uniqueness: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorobenzyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable tool in research and development.

Biological Activity

1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde is an indole derivative with the molecular formula C₁₆H₁₂FNO and a molecular weight of 253.27 g/mol. This compound is notable for its unique structure, which includes an indole ring, a fluorobenzyl group, and an aldehyde functional group at the 5-position. The presence of the fluorobenzyl group enhances its electronic properties, making it a valuable candidate for various biological applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The indole core is a common motif in many biologically active molecules, and modifications to this structure can significantly influence its pharmacological properties. SAR studies have shown that variations in the substituents on the indole ring can lead to alterations in biological activity, particularly in relation to enzyme inhibition and receptor binding.

The mechanism of action for this compound primarily involves its interactions with various biochemical pathways. It acts as a probe in biochemical studies, facilitating investigations into enzyme interactions and metabolic pathways due to its ability to form specific interactions with biological targets. For instance, the compound has shown potential as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.

Biological Activity and Case Studies

Recent studies have explored the biological activity of this compound and its derivatives. Notably:

- HIV-1 Integrase Inhibition : A series of derivatives based on the indole structure were synthesized and tested for their ability to inhibit HIV-1 integrase. Compounds derived from similar indole frameworks have demonstrated significant inhibitory effects, with IC50 values ranging from 0.13 μM to 47.44 μM, indicating their potential as antiviral agents .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 3 | 0.13 | Integrase inhibition |

| 4 | 18.52 | Integrase inhibition |

| RAL | 0.085 | Integrase inhibition |

- Enzyme Interaction Studies : The compound has been used in studies to evaluate its interaction with various enzymes. For example, it has been shown to interact with hydrophobic cavities within enzyme active sites, enhancing its binding affinity and selectivity .

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for further research in medicinal chemistry. Its ability to inhibit key enzymes involved in viral replication positions it as a potential therapeutic agent against viral infections such as HIV.

Q & A

Q. What are the established synthetic routes for 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde?

The synthesis typically involves nucleophilic substitution and oxidation steps . For example:

- Step 1 : Reacting 2-fluorobenzyl bromide with 1H-indole-5-carbaldehyde under basic conditions (e.g., K₂CO₃) to form the benzylated intermediate.

- Step 2 : Oxidation of the intermediate using agents like pyridinium chlorochromate (PCC) to yield the aldehyde functionality.

Reaction conditions (temperature, solvent) must be optimized to avoid side products, as seen in analogous indole-carbaldehyde syntheses .

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., fluorobenzyl and aldehyde groups). For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 253.28 for C₁₆H₁₂FNO) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) can refine crystal structures, leveraging high-resolution diffraction data .

Q. What are the primary research applications of this compound?

- Fluorescent Probes : The aldehyde group enables conjugation with amines or hydrazines to generate Schiff bases for imaging studies .

- Enzyme Inhibitors : Acts as a precursor for small-molecule inhibitors targeting kinases or proteases, leveraging the fluorobenzyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysis : Adding catalytic KI (Finkelstein conditions) improves benzylation efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How should researchers address contradictions in spectroscopic data?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde ).

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles if single crystals are obtainable .

- Dynamic NMR : For conformational fluxionality, variable-temperature NMR can clarify splitting patterns .

Q. What role does this compound play in enzyme inhibition studies?

- Mechanistic Insights : The fluorobenzyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., in kinase targets). Computational docking (AutoDock Vina) predicts binding modes, validated by IC₅₀ assays .

- Structure-Activity Relationship (SAR) : Modifying the aldehyde to hydrazone or oxime derivatives modulates inhibitory potency .

Q. How are computational methods applied to study its interactions?

- Molecular Docking : Using programs like AutoDock, researchers simulate binding to targets (e.g., EGFR kinase), guided by crystallographic data from SHELX-refined structures .

- DFT Calculations : Gaussian software optimizes geometry and calculates electrostatic potential surfaces to predict reactivity at the aldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.